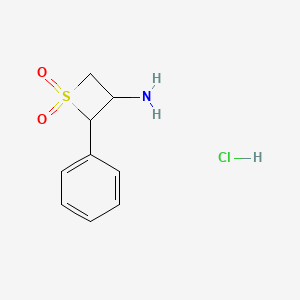

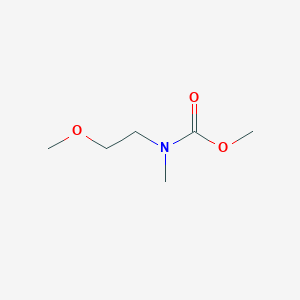

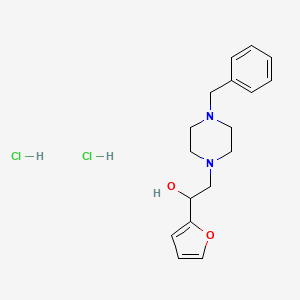

![molecular formula C10H12BrN3 B2997656 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 1379349-89-9](/img/structure/B2997656.png)

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine (6-Br-3-t-Bu-PzP) is an organic compound that is widely used in research and laboratory experiments. 6-Br-3-t-Bu-PzP is a versatile compound that has many applications in chemistry, biochemistry, and pharmacology. This compound has been studied extensively in the past and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Structural Chemistry

The compound is used in the study of structural chemistry . It’s involved in the synthesis and investigation of single crystal structures in a series of 7-bromo-, 8-bromo-, and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones . The lengths and bond angles and the packing of molecules in crystals have been considered .

Synthesis of Novel Compounds

“6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine” is used in the synthesis of novel compounds . For instance, 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media .

Biological Applications

The compound has potential biological applications . The qualitative and quantitative structural aspects of heterocyclic compounds are of interest in terms of their utility for certain mechanistic and synthetic studies, as well as for various biological applications .

Antiviral Agents

The compound is related to azolo[1,2,4]triazines, an important class of compounds which have found broad use as effective antiviral agents .

Synthesis of Phosphine Oxides

“6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine” is used in the synthesis of phosphine oxides . Reactions of lithium diorganylphosphides with 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines and oxidation of the primary addition products, afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .

Study of Carbon-Phosphorus Bonds

The compound is used in the study of carbon-phosphorus bonds . Five- and six-membered nitrogen-containing heterocycles containing carbon–phosphorus bonds exhibit a broad spectrum of biological activity and practically important properties .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is primarily used for research and development

Mode of Action

As a research chemical, it is likely that its interaction with its targets and the resulting changes are subject to ongoing investigation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Understanding these effects requires detailed studies at the molecular, cellular, and systemic levels .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly affect the action of a compound .

properties

IUPAC Name |

6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFLHLIIZHJTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2N=CC(=CN2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

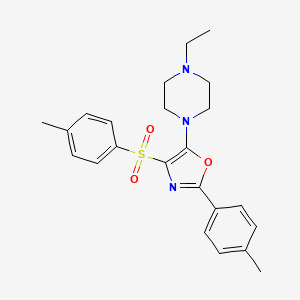

![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)

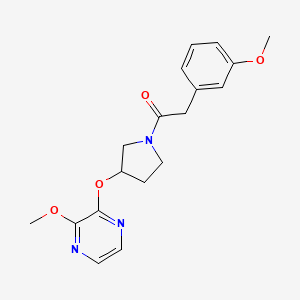

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)

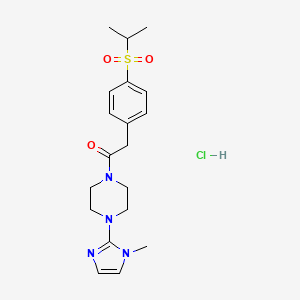

![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)